molecular formula C21H17N3O4S B3644869 N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

Cat. No.: B3644869
M. Wt: 407.4 g/mol
InChI Key: RLMLNFGLQBOVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a furan ring, and a carbamothioyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the reaction of 4-ethoxyaniline with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid to form the benzoxazole ring.

    Introduction of the Carbamothioyl Group: The benzoxazole derivative is then reacted with thiophosgene to introduce the carbamothioyl group.

    Coupling with Furan-2-carboxylic Acid: Finally, the compound is coupled with furan-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole and furan rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in dry solvents like tetrahydrofuran (THF).

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); typically carried out in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the benzoxazole or furan rings.

Scientific Research Applications

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide
  • N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide

Uniqueness

N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-2-26-15-8-5-13(6-9-15)20-23-16-12-14(7-10-17(16)28-20)22-21(29)24-19(25)18-4-3-11-27-18/h3-12H,2H2,1H3,(H2,22,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMLNFGLQBOVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.